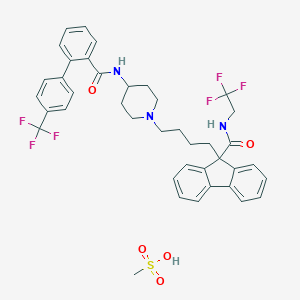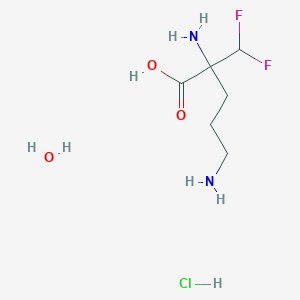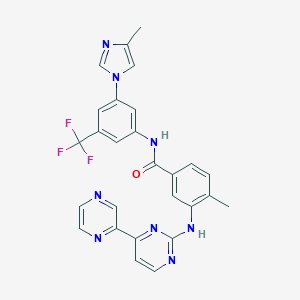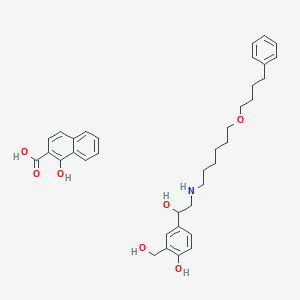
Lomitapide mesylate
Overview
Description
Lomitapide, sold under the brand name Juxtapid in the US and Lojuxta in the EU, is a medication used as a lipid-lowering agent for the treatment of familial hypercholesterolemia . It has been tested in clinical trials as a single treatment and in combinations with atorvastatin, ezetimibe, and fenofibrate .
Molecular Structure Analysis
The molecular formula of Lomitapide mesylate is C39H37F6N3O2 . The structure of Lomitapide is complex, with multiple aromatic rings, a trifluoromethyl group, and an amide group .Chemical Reactions Analysis
Lomitapide may interact with other drugs which inhibit CYP3A. The list of possibly interacting drugs now includes istradefylline as a weak, rather than a moderate, CYP3A inhibitor .Physical And Chemical Properties Analysis
Lomitapide has a molecular weight of 693.7204 g/mol . It is a small molecule and is classified as a synthetic organic compound .Scientific Research Applications
Treatment of Homozygous Familial Hypercholesterolemia (HoFH)
Lomitapide mesylate: is primarily used in the treatment of Homozygous Familial Hypercholesterolemia (HoFH) , a rare genetic disorder characterized by extremely high levels of low-density lipoprotein cholesterol (LDL-C) from birth . It is a microsomal triglyceride transfer protein (MTP) inhibitor that works by inhibiting the assembly of apoB-containing lipoproteins in the liver and intestines, thus reducing the plasma levels of LDL-C .
Reduction of Lipoprotein Apheresis Frequency
Patients with HoFH often require regular lipoprotein apheresis to manage their cholesterol levels. Lomitapide has been shown to reduce the frequency of this procedure for many patients, and in some cases, it has allowed patients to stop the procedure altogether, unless there is a significant elevation of lipoprotein (a) .
Potential Cardiovascular Benefits
Modelling analyses based on historical and clinical trial data suggest that lomitapide may improve cardiovascular outcomes and survival in patients with HoFH. This is due to its ability to significantly lower LDL-C levels, which are a major risk factor for atherosclerotic cardiovascular disease (ASCVD) .
Impact on Gastrointestinal Lipid Absorption
As an MTP inhibitor, lomitapide affects the gastrointestinal system by preventing the assembly of chylomicrons, which are lipoproteins responsible for the transport of dietary lipids from the intestines to other locations in the body. This leads to a reduction in the absorption of lipids .
Research on Hepatotoxicity and Safety Profile
Lomitapide has a boxed warning regarding hepatotoxicity due to the risk of liver enzyme elevations. Ongoing research is focused on understanding the safety profile of lomitapide, including its long-term effects on liver function and how to manage its associated risks .
Combination Therapy Studies
Lomitapide has been tested in clinical trials as a single treatment and in combination with other lipid-lowering agents such as atorvastatin, ezetimibe, and fenofibrate. These studies aim to evaluate the efficacy and safety of lomitapide in combination therapies, potentially offering a more comprehensive approach to managing HoFH .
Mechanism of Action
Target of Action
Lomitapide mesylate primarily targets the Microsomal Triglyceride Transfer Protein (MTP) . MTP is crucial for the formation of very low-density lipoprotein (VLDL) and chylomicrons, which are essential for the transport of cholesterol and triglycerides in the body .
Mode of Action
Lomitapide mesylate acts by directly inhibiting the MTP, which is located in the lumen of the endoplasmic reticulum . This inhibition prevents the formation of apolipoprotein B, thereby blocking the formation of VLDL and chylomicrons . As a result, there is a reduction in low-density lipoprotein cholesterol .
Biochemical Pathways
The inhibition of MTP by Lomitapide mesylate disrupts the normal lipid transport mechanism in the body. It prevents the assembly and secretion of VLDL in the liver, which is necessary for the transport of triglycerides and cholesterol . This leads to a decrease in the levels of low-density lipoprotein cholesterol, total cholesterol, apolipoprotein B, and non-high-density lipoprotein cholesterol .
Pharmacokinetics
In healthy patients, the time to maximum Lomitapide mesylate concentration is about 6 hours with a single dose of 60 mg . Lomitapide mesylate has an approximate absolute bioavailability of 7% . The steady state volume of distribution is about 985-1292 L .
Result of Action
The action of Lomitapide mesylate leads to a significant reduction in the levels of low-density lipoprotein cholesterol, total cholesterol, apolipoprotein B, and non-high-density lipoprotein cholesterol . This helps in lowering the cholesterol levels associated with homozygous familial hypercholesterolemia (HoFH), thereby reducing the risk of cardiovascular events such as myocardial infarction and stroke .
Safety and Hazards
properties
IUPAC Name |
methanesulfonic acid;N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37F6N3O2.CH4O3S/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45;1-5(2,3)4/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVKOFVWUHNEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H41F6N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174170 | |
| Record name | Lomitapide mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lomitapide mesylate | |
CAS RN |
202914-84-9 | |
| Record name | Lomitapide mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202914-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lomitapide mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202914849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lomitapide mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,2,2-Trifluoroethyl)-9-[4-[4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]2-yl]carbonyl]amino]-1-piperidinyl]butyl]9H-fluoren-9-carboxamde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOMITAPIDE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S83CP54E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Lomitapide Mesylate and how does it impact cholesterol levels?
A1: Lomitapide Mesylate is a microsomal triglyceride transfer protein (MTP) inhibitor. [] It works by blocking MTP's role in assembling and secreting very-low-density lipoproteins (VLDLs) in the liver. This inhibition leads to a decrease in VLDL production and consequently reduces circulating levels of LDL cholesterol, total cholesterol, apolipoprotein B, lipoprotein a, and triglycerides. [] This mechanism makes Lomitapide Mesylate a potential treatment option for individuals with Homozygous Familial Hypercholesterolemia (HoFH), a condition characterized by severely elevated LDL cholesterol levels. []
Q2: What is known about the structural characteristics of Lomitapide Mesylate?
A2: While the provided abstracts do not offer specific spectroscopic data for Lomitapide Mesylate, we know that a key intermediate in its synthesis is 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid. [] This intermediate provides insights into the structural complexity of Lomitapide Mesylate. The crystal structure of this intermediate reveals two independent molecules with distinct conformations, highlighting the molecule's flexibility. [] This information, along with the understanding that Lomitapide Mesylate is the mesylate salt of Lomitapide, can be utilized in further studies exploring its interactions with the MTP target.
Q3: Are there any research resources available to further investigate Lomitapide Mesylate?
A3: While the provided abstracts do not explicitly mention specific research infrastructures, they highlight the interdisciplinary nature of Lomitapide Mesylate research. [, ] Understanding its mechanism of action requires expertise in biochemistry, molecular biology, and pharmacology. Investigating its structural properties necessitates knowledge in analytical chemistry and crystallography. Further exploration of Lomitapide Mesylate would involve collaboration between scientists from these diverse fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















